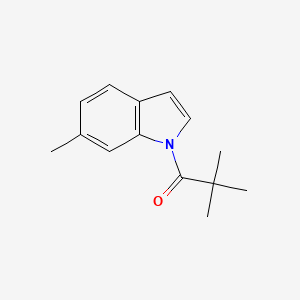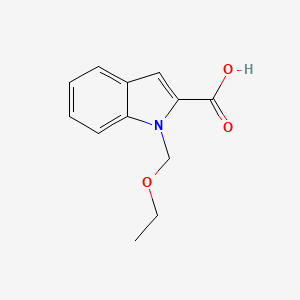
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is a chemical compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. This specific compound is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the indole ring and a methyl group at the sixth position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from aniline through a Fischer indole synthesis.
Introduction of the 2,2-dimethyl-1-oxopropyl Group: This step involves the acylation of the indole nitrogen using 2,2-dimethylpropanoic acid chloride in the presence of a base such as pyridine.
Methylation at the Sixth Position: The final step involves the selective methylation of the indole ring at the sixth position using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl): Lacks the methyl group at the sixth position.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-5-methyl: Methyl group is at the fifth position instead of the sixth.
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-7-methyl: Methyl group is at the seventh position.
Uniqueness
1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- is unique due to the specific positioning of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, potentially offering distinct advantages in certain applications.
Propiedades
Número CAS |
557763-02-7 |
|---|---|
Fórmula molecular |
C14H17NO |
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(6-methylindol-1-yl)propan-1-one |
InChI |
InChI=1S/C14H17NO/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)14(2,3)4/h5-9H,1-4H3 |
Clave InChI |
ZYCYOTQFADXBPZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11885996.png)
![6-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11886001.png)









![1H-Imidazo[4,5-c]pyridin-4-ol hydrobromide](/img/structure/B11886065.png)
